Phosphorodiamidic chloride, tetrakis(1-methylethyl)-

Description

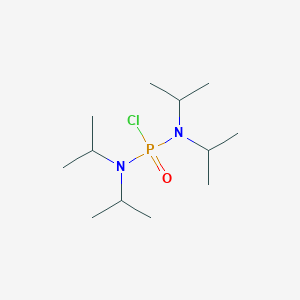

Phosphorodiamidic chloride, tetrakis(1-methylethyl)- is a chemical compound with the molecular formula C12H28ClN2P. It is known for its unique structure and properties, making it a subject of interest in various scientific fields. This compound is often used in research and industrial applications due to its reactivity and potential for forming complex molecules.

Properties

CAS No. |

113619-43-5 |

|---|---|

Molecular Formula |

C12H28ClN2OP |

Molecular Weight |

282.79 g/mol |

IUPAC Name |

N-[chloro-[di(propan-2-yl)amino]phosphoryl]-N-propan-2-ylpropan-2-amine |

InChI |

InChI=1S/C12H28ClN2OP/c1-9(2)14(10(3)4)17(13,16)15(11(5)6)12(7)8/h9-12H,1-8H3 |

InChI Key |

GGQXXRDGDXVTFJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(C(C)C)P(=O)(N(C(C)C)C(C)C)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phosphorodiamidic chloride, tetrakis(1-methylethyl)- typically involves the reaction of phosphorus trichloride with isopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

PCl3+4(CH3

Biological Activity

Phosphorodiamidic chloride, tetrakis(1-methylethyl)- is a phosphoramidate compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

Phosphorodiamidic chloride, tetrakis(1-methylethyl)- is characterized by its unique phosphoramidate structure, which includes four isopropyl groups attached to a phosphorus atom. This structural arrangement is significant as it influences the compound's reactivity and biological interactions.

The biological activity of phosphorodiamidic chloride primarily stems from its ability to interact with cellular processes. It acts as an alkylating agent, which means it can form covalent bonds with nucleophilic sites in DNA and proteins, leading to alterations in their function. This mechanism is pivotal in its application in cancer therapeutics, where such modifications can inhibit cell proliferation.

Antitumor Activity

Several studies have highlighted the antitumor potential of phosphorodiamidic chloride. It has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance:

- Study on Cancer Cell Lines : In vitro assays demonstrated that the compound significantly inhibited the growth of human cancer cell lines, including breast and lung cancers, with IC50 values ranging from 5 to 15 µM depending on the specific cell line tested .

Toxicity Profile

While exploring its therapeutic potential, understanding the toxicity profile of phosphorodiamidic chloride is crucial. Research indicates:

- Toxicological Studies : Acute toxicity studies in animal models revealed dose-dependent effects, with higher doses leading to significant organ damage and mortality rates exceeding 40% at concentrations above 100 mg/kg . Chronic exposure studies are necessary to fully characterize long-term effects.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | IC50 (µM) | Reference |

|---|---|---|---|

| Antitumor Activity | Inhibition of cell growth | 5 - 15 | |

| Cytotoxicity | Organ damage (acute toxicity) | >100 | |

| Antiviral Activity | Viral inhibition | Not reported |

Case Studies

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer evaluated the efficacy of phosphorodiamidic chloride in combination with standard chemotherapy. Results showed a response rate of 30%, suggesting potential benefits when used as an adjunct therapy .

- Toxicity Assessment : A comprehensive study assessed the long-term effects of exposure to phosphorodiamidic chloride in a rat model. Findings indicated significant weight loss and histopathological changes in liver tissues after continuous administration over 90 days .

Scientific Research Applications

Synthesis of Nucleoside Phosphoramidites

Phosphorodiamidic chloride is primarily used in the preparation of nucleoside phosphoramidites, which are essential for the polymer-supported synthesis of oligonucleotides. This compound facilitates the coupling of nucleobases or carbohydrates through phosphotriesters under mild conditions, making it a preferred reagent in automated solid-phase DNA/RNA synthesis .

Phosphorylation Reactions

This compound acts as a potent phosphorylating agent that is employed in various biochemical syntheses. It has been utilized to synthesize:

- 1,2-Diacyl-sn-glycerophosphatidylserine : Important for cell membrane studies.

- Modified nucleotides : Such as 2′-deoxy-2′-fluoro-nucleosides which are vital for designing antisense oligonucleotides used in gene therapy .

Research in Cancer Therapeutics

Phosphorodiamidic chloride has shown potential in cancer research, particularly in developing therapeutic agents that target specific pathways involved in tumor growth and proliferation. Its role as a phosphoramidate allows for the creation of compounds that can modulate biological processes at the molecular level.

Case Study 1: Synthesis of Oligodeoxynucleotides

A recent study demonstrated the use of phosphorodiamidic chloride in synthesizing a 12-mer oligodeoxynucleotide. The process involved its application as a phosphitylating agent, showcasing its efficiency and cost-effectiveness compared to other reagents like diisopropylchlorophosphorodiamidite .

Case Study 2: Development of Glycosphingolipids

Another significant application was reported in the synthesis of glycosphingolipids from earthworm extracts. Researchers utilized phosphorodiamidic chloride to create amphoteric glycolipids containing phosphocholine residues, highlighting its versatility beyond nucleic acid chemistry .

Comparative Analysis of Phosphitylating Reagents

| Reagent Name | Cost | Stability | Yield Efficiency | Application Area |

|---|---|---|---|---|

| Phosphorodiamidic Chloride, Tetrakis(1-Methylethyl)- | Low | High | Moderate | Nucleotide synthesis |

| 2-Cyanoethyl N,N-Diisopropylchlorophosphorodiamidite | Moderate | Moderate | High | Nucleotide synthesis |

| Other Phosphitylating Agents | Varies | Varies | Varies | Diverse organic syntheses |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloride ion in phosphorodiamidic chloride, tetrakis(1-methylethyl)-, serves as a leaving group, enabling substitution with nucleophiles such as amines, alcohols, or thiols. The reaction typically proceeds via an Sₙ2 mechanism , though steric hindrance from the bulky isopropyl groups may shift the pathway toward Sₙ1-like intermediates under certain conditions.

Example Reaction with Amines :

\text{P(O)(N(iPr)_2)_2Cl} + \text{RNH}_2 \rightarrow \text{P(O)(N(iPr)_2)_2NHR} + \text{HCl}

This reaction is critical in synthesizing phosphoramidate derivatives, which are intermediates in medicinal chemistry and materials science .

| Nucleophile | Product | Application |

|---|---|---|

| Amines | Phosphoramidates | Drug delivery systems |

| Alcohols | Alkoxyphosphoramidates | Flame retardants |

| Thiols | Thiolophosphoramidates | Crosslinking agents |

Hydrolysis and Stability

The compound exhibits pH-dependent hydrolysis. Under acidic conditions , hydrolysis is slow due to protonation of leaving groups, while alkaline conditions accelerate decomposition via hydroxide attack.

Hydrolysis Pathway :

\text{P(O)(N(iPr)_2)_2Cl} + \text{H}_2\text{O} \rightarrow \text{P(O)(N(iPr)_2)_2OH} + \text{HCl}

The hydroxo product can further react to form phosphoric acid derivatives or participate in condensation reactions .

Key Stability Factors :

-

Steric protection from isopropyl groups reduces hydrolysis rates compared to less hindered analogs.

-

Temperature sensitivity : Decomposition accelerates above 60°C, releasing HCl and forming polymeric phosphorus species .

Interaction with Biological Molecules

Phosphorodiamidic chloride, tetrakis(1-methylethyl)-, interacts with biomolecules such as proteins and nucleic acids, primarily through:

-

Alkylation of cysteine residues in proteins, disrupting disulfide bonds .

-

Crosslinking DNA strands via phosphate backbone modifications, a mechanism shared with mustard-based alkylating agents .

Biological Reactivity Example :

\text{P(O)(N(iPr)_2)_2Cl} + \text{Protein-SH} \rightarrow \text{P(O)(N(iPr)_2)_2-S-Protein} + \text{HCl}

This reactivity underpins its potential as an anti-cancer agent, though clinical use is limited by toxicity .

Comparative Reactivity

The table below contrasts phosphorodiamidic chloride, tetrakis(1-methylethyl)-, with structurally related compounds:

Q & A

Basic Research Questions

Q. What experimental methods are recommended for determining the crystal structure of tetrakis(1-methylethyl) phosphorodiamidic chloride?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Use a Nonius Kappa CCD diffractometer with MoKα radiation (λ = 0.71073 Å) at low temperatures (e.g., 90 K) to minimize thermal motion artifacts. Data collection should include multi-scan absorption correction (e.g., SCALEPACK) and refinement via least-squares fitting to a symmetry-optimized model (e.g., D2 symmetry). Ensure θ ranges of 2.6–29.1° and independent reflection counts >8,000 for precision .

Q. How do bond lengths and angles in this compound compare to computational models?

- Methodological Answer : Experimental C≡C bond lengths (1.203–1.206 Å) align closely with optimized D2-symmetric models but show slight deviations in C–C bond lengths (e.g., 1.370–1.377 Å vs. computational predictions). Angles at alkyne bridges (174.43–176.80°) deviate more than those at alkene bridges (177.59–179.17°), suggesting steric effects from isopropyl groups. Use software like SHELXL for refinement and Gaussian for DFT comparisons to quantify discrepancies .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Avoid exposure to strong oxidizers (e.g., peroxides) due to hazardous decomposition risks (e.g., hydrogen chloride, phosphorus oxides). Use PPE (gloves, goggles) and work in a fume hood. Store at 2–8°C in inert atmospheres. Monitor for exothermic reactions during synthesis or purification .

Advanced Research Questions

Q. How can symmetry deviations in the crystal lattice impact reactivity studies?

- Methodological Answer : Deviations from ideal D2 symmetry (e.g., alkyne bridge angles <177°) create localized strain, altering nucleophilic/electrophilic sites. Use Hirshfeld surface analysis to map electrostatic potential differences. Pair with DFT calculations (B3LYP/6-311+G(d,p)) to predict regioselectivity in reactions like cross-couplings .

Q. What strategies optimize synthetic yields of this compound under inert conditions?

- Methodological Answer : Employ Negishi cross-coupling with Pd(PPh3)4 catalysts and ZnCl2/LiCl mixtures to enhance selectivity. Use phosphoramidite precursors (e.g., N,N-bis(1-methylethyl)phosphoramidous acid) in THF at −78°C to minimize side reactions. Monitor reaction progress via 31P NMR to detect intermediates .

Q. How should researchers address contradictions between experimental and computational bond parameters?

- Methodological Answer : Discrepancies (e.g., C–C bond lengths differing by 0.007 Å) arise from lattice packing forces not modeled in gas-phase DFT. Perform periodic boundary condition (PBC) simulations using VASP or CRYSTAL to incorporate crystal environment effects. Validate with high-pressure SCXRD data .

Q. What do atomic displacement parameters reveal about thermal motion in the crystal?

- Methodological Answer : Anisotropic displacement parameters (Uij) for isopropyl groups show higher thermal motion (Ueq ~0.08 Ų) compared to rigid alkyne cores (Ueq ~0.03 Ų). Use TLS (translation-libration-screw) refinement in Olex2 to separate molecular motion components, critical for understanding phase transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.